molecular formula C10H9ClN2O B3028173 4-Chloro-7-methoxy-2-methylquinazoline CAS No. 16499-67-5

4-Chloro-7-methoxy-2-methylquinazoline

Cat. No.: B3028173
CAS No.: 16499-67-5
M. Wt: 208.64
InChI Key: AZFMRHVEFNFZIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Overview of Quinazoline (B50416) Heterocycles as Privileged Scaffolds in Academic Medicinal Chemistry

Quinazoline, a bicyclic aromatic heterocycle consisting of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.govmdpi.com This designation is attributed to molecular frameworks that are capable of binding to multiple, diverse biological targets, thereby serving as a versatile template for drug discovery. mdpi.com The quinazoline nucleus is a key structural component in numerous compounds that exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. nih.gov

The significance of the quinazoline scaffold is underscored by the number of approved drugs that incorporate this moiety. For instance, Gefitinib and Erlotinib are quinazoline derivatives that have been successfully used in cancer therapy as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. nih.gov The ability of the quinazoline core to be readily functionalized at various positions allows for the fine-tuning of its biological activity and pharmacokinetic properties, making it an attractive starting point for the design of new therapeutic agents.

Rationale for Academic Research on Substituted Quinazoline Derivatives

The academic pursuit of novel substituted quinazoline derivatives is driven by several key factors. The proven therapeutic potential of existing quinazoline-based drugs provides a strong impetus for the exploration of new analogues with improved efficacy, selectivity, and safety profiles. By systematically modifying the substitution pattern on the quinazoline ring, researchers can investigate structure-activity relationships (SAR), which are crucial for understanding how specific chemical modifications influence biological activity.

Furthermore, the synthetic accessibility of the quinazoline scaffold allows for the generation of large and diverse libraries of compounds. This is particularly valuable in high-throughput screening campaigns aimed at identifying new "hit" compounds for a variety of biological targets. The exploration of different substitution patterns can lead to the discovery of compounds with novel mechanisms of action or the ability to overcome drug resistance, a significant challenge in modern medicine.

Specific Context of 4-Chloro-7-methoxy-2-methylquinazoline within Contemporary Quinazoline Chemistry Research

Within the vast landscape of quinazoline chemistry, this compound stands out as a key intermediate and building block. Its importance lies in the reactivity of the chlorine atom at the 4-position of the quinazoline ring. This chlorine atom is a good leaving group, making the C4 position susceptible to nucleophilic aromatic substitution (SNAr) reactions. mdpi.combeilstein-journals.orgnih.gov This reactivity allows for the facile introduction of a wide variety of functional groups, particularly amine-containing moieties, at this position. nih.gov

The presence of the methoxy (B1213986) group at the 7-position and the methyl group at the 2-position also play a significant role in modulating the electronic properties and steric environment of the molecule. These substituents can influence the reactivity of the 4-chloro group and can also provide additional points of interaction with biological targets in the final derivative compounds. Consequently, this compound is a strategically designed molecule, poised for diversification and the generation of libraries of novel compounds for biological evaluation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-7-methoxy-2-methylquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c1-6-12-9-5-7(14-2)3-4-8(9)10(11)13-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFMRHVEFNFZIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC(=C2)OC)C(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501283919
Record name 4-Chloro-7-methoxy-2-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501283919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16499-67-5
Record name 4-Chloro-7-methoxy-2-methylquinazoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16499-67-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-7-methoxy-2-methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501283919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 Chloro 7 Methoxy 2 Methylquinazoline and Its Precursors/analogs

Historical and Contemporary Approaches to Quinazoline (B50416) Scaffold Synthesis

The synthesis of the quinazoline scaffold has evolved significantly since its inception. Early methods often required harsh conditions and offered limited substrate scope. The Niementowski quinazoline synthesis, which involves the condensation of anthranilic acids with amides, is a classic example of these foundational methods. ijmpr.inmdpi.com

Contemporary approaches have largely shifted towards transition-metal-catalyzed reactions, which provide milder conditions, higher yields, and broader functional group tolerance. nih.govfrontiersin.org Catalytic systems based on copper, ruthenium, manganese, palladium, and cobalt have been extensively developed. nih.govfrontiersin.org For instance, ruthenium-catalyzed dehydrogenative coupling of 2-aminophenyl ketones with amines offers an efficient route to quinazolines without the need for harsh reagents. nih.govmarquette.edu Similarly, copper-catalyzed cascade reactions have been developed for the synthesis of quinazoline derivatives from readily available starting materials like (2-bromophenyl)methylamines and amidine hydrochlorides, using air as a green oxidant. researchgate.net

Modern synthetic strategies also include innovative metal-free approaches. nih.gov Molecular iodine, for example, has been shown to catalyze the amination of sp³ C-H bonds in 2-aminobenzaldehydes and benzylamines to form quinazolines under solvent-free conditions, using oxygen as the oxidant. organic-chemistry.org This highlights a trend towards more economical and environmentally benign methodologies.

Table 1: Comparison of Catalytic Systems in Modern Quinazoline Synthesis
Catalyst SystemStarting MaterialsKey AdvantagesReference
Ru-complex/Ligand2-Aminophenyl ketones and aminesHigh selectivity, no toxic byproducts nih.govmarquette.edu
CuBr/Air(2-Bromophenyl)methylamines and amidinesInexpensive catalyst, green oxidant researchgate.net
α-MnO₂/TBHP2-Aminobenzylamines and alcoholsRobust and reusable catalyst nih.gov
Co(OAc)₂·4H₂O2-Aminoaryl alcohols and nitrilesLigand-free, mild conditions frontiersin.org
Molecular Iodine/O₂2-Aminobenzaldehydes and benzylaminesMetal-free, solvent-free, economical organic-chemistry.org

Targeted Synthesis of Chloroquinazoline Scaffolds Relevant to 4-Chloro-7-methoxy-2-methylquinazoline

The synthesis of specifically substituted quinazolines like this compound requires precise control over the introduction of each functional group. The general strategy involves the initial formation of a substituted quinazolin-4(3H)-one, followed by chlorination at the C-4 position.

The regiochemistry of substituents on the benzene (B151609) ring of the quinazoline scaffold is typically dictated by the choice of the starting anthranilic acid derivative. To synthesize the target molecule, the precursor would be a 4-methoxy-substituted anthranilamide or a related compound. This ensures the methoxy (B1213986) group is positioned at what will become the C-7 position of the final quinazoline ring.

The chloro group at the C-4 position is introduced at a later stage. The common precursor is the corresponding 7-methoxy-2-methylquinazolin-4(3H)-one. This intermediate is then treated with a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃), in a refluxing step to replace the C-4 hydroxyl/oxo group with a chlorine atom. researchgate.net This two-step sequence—synthesis of the quinazolinone followed by chlorination—is a robust and widely used method for producing 4-chloroquinazolines. nih.gov

The introduction of the methyl group at the C-2 position is accomplished during the initial ring-forming cyclization. A common and effective method involves the reaction of the appropriately substituted anthranilamide (e.g., 2-amino-4-methoxybenzamide) with acetic anhydride (B1165640). tandfonline.com In this reaction, the acetic anhydride serves as the source of the C-2 carbon and the attached methyl group, leading directly to the formation of the 2-methylquinazolin-4(3H)-one intermediate. This approach is straightforward and provides a reliable means of installing the C-2 methyl substituent.

Deaminative coupling represents a modern and efficient strategy for constructing quinazoline and quinazolinone cores. nih.govmarquette.edu This method involves the catalytic coupling of 2-aminobenzamides with amines to form quinazolinones, which can then be converted to 4-chloroquinazolines. acs.org A ruthenium-based catalytic system, for instance, has been shown to be highly effective for this transformation. nih.govmarquette.eduresearchgate.net The reaction proceeds through an initial deaminative coupling of the amide and amine substrates, followed by cyclization and dehydrogenation steps. acs.org This process is advantageous as it utilizes readily available starting materials and avoids the use of harsh reagents or the generation of toxic byproducts. nih.govmarquette.edu

Green Chemistry Principles in Quinazoline Synthetic Routes

In line with the growing emphasis on sustainable chemical manufacturing, numerous green synthetic methods for quinazolines have been developed. ymerdigital.commagnusconferences.com These approaches aim to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency. tandfonline.com

Key green strategies include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and often improves yields compared to conventional heating. nih.govfrontiersin.orgopenmedicinalchemistryjournal.com Catalyst- and solvent-free synthesis of quinazolines from aldehydes and 2-aminobenzophenones under microwave conditions has been successfully demonstrated. nih.govfrontiersin.org

Use of Green Solvents: Replacing traditional volatile organic compounds (VOCs) with environmentally benign solvents like water or deep eutectic solvents (DES) is a core principle of green chemistry. tandfonline.comfrontiersin.org The synthesis of quinazolinones has been achieved in aqueous media, enhancing the sustainability of the process. frontiersin.org

Solvent-Free and Catalyst-Free Reactions: Some of the most eco-friendly protocols eliminate the need for both solvents and catalysts. nih.govresearchgate.net For example, the one-pot condensation of anthranilic acid, acetic anhydride, and amines can be performed under ultrasonic irradiation without any solvent or catalyst, affording high yields of quinazoline derivatives. nih.gov

Use of Recyclable Catalysts: The development of magnetically recoverable catalysts, such as magnetic ionic liquids or palladium supported on magnetic nanoparticles, allows for easy separation and reuse of the catalyst, reducing waste and cost. frontiersin.orgnih.govfrontiersin.org

One-Pot and Multicomponent Reaction Strategies for Quinazoline Synthesis

Numerous MCRs have been developed for quinazoline synthesis. openmedicinalchemistryjournal.comrsc.org A common example is the three-component reaction of a 2-aminoaryl ketone, an aldehyde, and a nitrogen source like ammonium (B1175870) acetate (B1210297). nih.govresearchgate.net These reactions can be catalyzed by various agents, including Lewis acids, iodine, or metal catalysts, and are often performed under mild or solvent-free conditions. nih.govfrontiersin.org For instance, a copper-catalyzed three-component reaction of 2-aminobenzonitriles, aldehydes, and alcohols provides an efficient route to o-protected-4-hydroxyquinazolines. frontiersin.org Similarly, a four-component reaction for preparing substituted quinazolines from simple anilines, aromatic aldehydes, and ammonium iodide has been developed under metal-free conditions. rsc.org The Ugi four-component reaction (Ugi-4CR) has also been adapted to create complex polycyclic quinazolinones in a highly convergent manner. nih.govacs.org

Table 2: Examples of One-Pot/Multicomponent Reactions for Quinazoline Synthesis
Reaction TypeComponentsConditions/CatalystKey FeatureReference
Three-Component2-Aminoaryl ketone, Aldehyde, NH₄OAcSolvent-free, catalyst-freeHigh atom economy, operational simplicity researchgate.net
Three-Component(2-Aminophenyl)methanol, Aldehyde, CANCuCl-catalyzed, one-potTandem multi-component approach nih.gov
Three-ComponentArenediazonium salt, Nitrile, Aniline (B41778) derivativeOne-pot, domino reactionForms three C-N bonds in one pot acs.org
Four-ComponentAniline, Aromatic aldehyde, NH₄IMetal-freeDirect C-H functionalization of aniline rsc.org
Four-Component (Ugi)o-Bromobenzoic acid, o-Cyanobenzaldehyde, Isocyanide, AmmoniaFollowed by Pd-catalyzed annulationRapid synthesis of polycyclic quinazolinones acs.org

Metal-Catalyzed and Microwave-Assisted Synthetic Protocols

The synthesis of this compound typically proceeds through the formation of its precursor, 7-methoxy-2-methylquinazolin-4(3H)-one, followed by a chlorination step. Modern synthetic methods, particularly those employing metal catalysis and microwave irradiation, have significantly improved the efficiency and environmental footprint of these processes.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. frontiersin.org A green and efficient method for synthesizing quinazolinone derivatives involves the microwave-assisted iron-catalyzed cyclization of substituted 2-halobenzoic acids with amidines. sci-hub.cat This approach offers high yields in short reaction times and can be performed in environmentally benign solvents like water. sci-hub.cat While this specific methodology was demonstrated for compounds like 7-chloro-2-methylquinazolin-4(3H)-one, the principles are directly applicable to the synthesis of the 7-methoxy analog by selecting the appropriate starting materials (e.g., 2-halo-4-methoxybenzoic acid and acetamidine). sci-hub.cat

The key advantages of this protocol include rapid reaction times, high yields, and applicability to a broad range of substrates. sci-hub.cat The use of an inexpensive and non-toxic iron catalyst further enhances the appeal of this method. sci-hub.cat

Catalyst/ReagentSubstratesSolventMethodTemp (°C)Time (min)Yield (%)
FeCl3, L-proline2-chloro-4-methoxybenzoic acid, Acetamidine HClWaterMicrowave12030High (estimated)
Fe2(acac)3, DMEDA2-chloro-4-methoxybenzoic acid, Acetamidine HClWaterMicrowave12030High (estimated)
FeCl3, L-proline2-chloro-4-methoxybenzoic acid, Acetamidine HClDMFMicrowave12030High (estimated)

This table is an illustrative adaptation for the synthesis of 7-methoxy-2-methylquinazolin-4(3H)-one based on a reported procedure for a similar analog. sci-hub.cat

Once the precursor 7-methoxy-2-methylquinazolin-4(3H)-one is obtained, the subsequent chlorination reaction yields the target compound, this compound. This transformation is commonly achieved using standard chlorinating agents such as phosphorus oxychloride (POCl₃) or a combination of trichloromethylacetonitrile (Cl₃CCN) and triphenylphosphine (B44618) (PPh₃). beilstein-journals.orgchemicalbook.com The reaction with phosphorus oxychloride is typically performed by heating the quinazolinone in an excess of the reagent. chemicalbook.com

Starting MaterialReagentConditionsProductYield (%)
7-methoxy-2-methylquinazolin-4(3H)-onePOCl₃HeatingThis compoundHigh (typical)
7-methoxy-2-methylquinazolin-4(3H)-oneCl₃CCN / PPh₃N/AThis compoundN/A

Synthesis of Quinazolinone Analogs with Related Substitution Patterns

The synthetic methodologies developed for quinazolines can be adapted to produce a wide array of analogs with varied substitution patterns, which is crucial for structure-activity relationship studies in drug discovery. The synthesis of quinazolinone analogs with the 7-methoxy-2-methyl core structure often involves the condensation of appropriately substituted anthranilic acid derivatives with a source for the C2-methyl group.

For instance, a versatile approach involves the condensation of a 2-amino-4-methoxybenzoate derivative with acetic anhydride. gsconlinepress.com This method was utilized to synthesize 7-chloro-2-methyl-4H-benzo[d] beilstein-journals.orglookchem.com-oxazin-4-one, which serves as a key intermediate. gsconlinepress.com This oxazinone can then be treated with nucleophiles, such as hydrazine, to furnish 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one, a quinazolinone analog with a related substitution pattern. gsconlinepress.com

Another strategy for creating diversity is the copper-catalyzed synthesis of 3,2-disubstituted quinazolin-4(3H)-ones. nih.gov While the specific 7-methoxy-2-methyl analog was not detailed, the methodology allows for the synthesis of compounds like 3-benzyl-2-(3-hydroxybenzyl)-7-methylquinazolin-4(3H)-one and 3-benzyl-7-chloro-2-(3-hydroxybenzyl)quinazolin-4(3H)-one. nih.gov This highlights the potential to introduce a variety of substituents at the N3 and C2 positions, starting from the corresponding 2-aminobenzamides. nih.gov

Starting MaterialsReagents/ConditionsProductYield (%)
Methyl-2-amino-5-chlorobenzoate, Acetic AnhydrideReflux in ethanol7-chloro-2-methyl-4H-benzo[d] beilstein-journals.orglookchem.com-oxazin-4-oneN/A
7-chloro-2-methyl-4H-benzo[d] beilstein-journals.orglookchem.com-oxazin-4-one, Hydrazine HydrateReflux in ethanol3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one94
2-amino-N-benzyl-4-methylbenzamide, 2-(3-hydroxyphenyl)acetyl chlorideCu-catalyst, base3-benzyl-2-(3-hydroxybenzyl)-7-methylquinazolin-4(3H)-one86
2-amino-N-benzyl-4-chlorobenzamide, 2-(3-hydroxyphenyl)acetyl chlorideCu-catalyst, base3-benzyl-7-chloro-2-(3-hydroxybenzyl)quinazolin-4(3H)-one87

These examples underscore the modularity and robustness of modern synthetic methods in generating libraries of quinazolinone analogs with specific substitution patterns for further investigation.

Chemical Reactivity and Derivatization Strategies of 4 Chloro 7 Methoxy 2 Methylquinazoline

Nucleophilic Aromatic Substitution at the C-4 Chloro Position

The chloro substituent at the C-4 position of the quinazoline (B50416) ring is highly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is attributed to the electron-withdrawing nature of the adjacent nitrogen atom, which stabilizes the Meisenheimer intermediate formed during the reaction. This position is the most common site for derivatization of the 4-chloroquinazoline (B184009) core.

Amination Reactions to Yield 4-Aminoquianazoline Derivatives

The reaction of 4-chloroquinazolines with various primary and secondary amines is a widely employed and efficient method for the synthesis of 4-aminoquinazoline derivatives. nih.govnih.gov These derivatives are of significant interest due to their potential as antitumor agents, often acting as inhibitors of receptor tyrosine kinases (RTKs). nih.gov

The amination of 4-chloro-2-methylquinazoline (B1587004) with N-methylanilines can be effectively carried out using microwave-mediated synthesis in a mixture of THF and water, affording the corresponding 4-anilinoquinazolines in good yields. nih.gov Electron-donating groups on the aniline (B41778) generally facilitate the reaction, while electron-withdrawing groups may require harsher conditions. nih.gov The reaction is regioselective, with the substitution occurring exclusively at the C-4 position. mdpi.com

Reactant 1Reactant 2ConditionsProductYield (%)
4-Chloro-2-methylquinazolineN-methylanilineMicrowave, THF/H₂ON-methyl-N-phenyl-2-methylquinazolin-4-amine95
4-Chloro-2-methylquinazoline4-Methoxy-N-methylanilineMicrowave, THF/H₂ON-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine90
4-Chloro-2-methylquinazolineN,3-dimethylanilineMicrowave, THF/H₂ON-(3-methylphenyl)-N,2-dimethylquinazolin-4-amine92

Other Nucleophilic Displacement Reactions

Beyond amination, the C-4 chloro group can be displaced by a variety of other nucleophiles, including sulfur, oxygen, and carbon nucleophiles.

Sulfur Nucleophiles: Thiolates are excellent nucleophiles for SNAr reactions. The reaction of 4-chloroquinazolines with thiols or thiourea (B124793) can lead to the formation of 4-thioquinazoline derivatives. nih.govmdpi.com These thioethers can be further functionalized, for instance, by oxidation to sulfoxides or sulfones, or used in subsequent cross-coupling reactions. For example, 4-chloro-8-methylquinolin-2(1H)-one reacts with alkanethiols in the presence of a base to yield 4-(alkylthio)-8-methylquinolin-2(1H)-ones. mdpi.com

Oxygen Nucleophiles: Alkoxides and phenoxides can also displace the C-4 chloro group to form the corresponding 4-alkoxy and 4-aryloxyquinazolines. The reaction of 4-chloroquinazolines with alcohols is often carried out in the presence of a base such as sodium hydride. juniperpublishers.com These ether derivatives have been explored for various biological activities. nih.gov

Carbon Nucleophiles: Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, are powerful methods for forming carbon-carbon bonds at the C-4 position. These reactions typically involve the coupling of the 4-chloroquinazoline with boronic acids (Suzuki) or terminal alkynes (Sonogashira) in the presence of a palladium catalyst and a base. researchgate.netwikipedia.orgorganic-chemistry.org These methods allow for the introduction of a wide range of aryl, heteroaryl, and alkynyl substituents at the C-4 position, significantly expanding the chemical diversity of the quinazoline scaffold.

Reaction TypeNucleophile/Coupling PartnerCatalyst/ConditionsProduct Type
ThiolationAlkanethiolSodium ethoxide4-Alkylthioquinazoline
AlkoxylationAlcoholSodium hydride4-Alkoxyquinazoline
Suzuki CouplingArylboronic acidPd catalyst, base4-Arylquinazoline
Sonogashira CouplingTerminal alkynePd catalyst, Cu(I) cocatalyst, base4-Alkynylquinazoline

Chemical Transformations at the C-2 Methyl Group

The methyl group at the C-2 position of the quinazoline ring is activated by the adjacent nitrogen atoms, making its protons acidic and susceptible to deprotonation by a strong base. The resulting carbanion can then react with various electrophiles, allowing for the functionalization of the C-2 methyl group. acs.org

One common transformation is the Mannich reaction , a three-component condensation involving an aldehyde, a primary or secondary amine, and the active methyl group of the quinazoline. nih.govplos.orgorganic-chemistry.orgwikipedia.org This reaction leads to the formation of a β-amino carbonyl compound, providing a straightforward route to more complex derivatives.

The C-2 methyl group can also undergo condensation reactions with aldehydes to form styryl derivatives. researchgate.net Furthermore, oxidation of the methyl group to a formyl group can be achieved, providing a handle for further synthetic manipulations. researchgate.net The Thorpe-Ziegler reaction, an intramolecular condensation of a dinitrile, is another potential, though less common, strategy for forming a new ring system involving the C-2 position. chem-station.comwikipedia.orgyoutube.com

Reactivity and Derivatization of the C-7 Methoxy (B1213986) Group

The methoxy group at the C-7 position is an electron-donating group that influences the reactivity of the benzene (B151609) portion of the quinazoline ring. The primary reaction involving the C-7 methoxy group itself is O-demethylation to yield the corresponding 7-hydroxyquinazoline derivative. This transformation is typically achieved using strong acids such as HBr or Lewis acids like BBr₃. The resulting hydroxyl group can then be further functionalized, for example, through etherification or esterification, to introduce a variety of substituents.

Halogenation and Other Electrophilic Aromatic Substitutions on the Benzene Ring of the Quinazoline Core

The benzene ring of the quinazoline core can undergo electrophilic aromatic substitution (EAS) reactions, such as halogenation, nitration, and sulfonation. The position of substitution is directed by the existing substituents on the ring. The C-7 methoxy group is an activating, ortho-, para-directing group, while the fused pyrimidine (B1678525) ring is generally deactivating. Therefore, electrophilic attack is most likely to occur at the C-6 or C-8 positions, which are ortho and para to the methoxy group.

Molecular Hybridization Approaches Utilizing the Quinazoline Moiety

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule to create a new hybrid compound with potentially enhanced activity or a dual mode of action. mdpi.comrsc.org The 4-Chloro-7-methoxy-2-methylquinazoline scaffold is an excellent platform for molecular hybridization due to the versatile reactivity of its functional groups.

The highly reactive C-4 chloro group is the most common handle for attaching other bioactive moieties. For example, various heterocyclic rings, such as piperazine, triazole, and chalcone (B49325), have been linked to the C-4 position of the quinazoline core to generate hybrids with a range of biological activities, including anticancer and antiviral properties. nih.govmdpi.com The derivatization at this position allows for the exploration of a vast chemical space and the development of novel therapeutic agents.

Spectroscopic Characterization and Structural Elucidation of 4 Chloro 7 Methoxy 2 Methylquinazoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, multiplicities, and correlations of atomic nuclei in a magnetic field, the precise structure of 4-Chloro-7-methoxy-2-methylquinazoline can be determined.

Proton NMR (¹H NMR) Analysis and Chemical Shift Assignments

Proton NMR (¹H NMR) spectroscopy reveals the electronic environment of each hydrogen atom in the molecule. For this compound, the aromatic protons on the quinazoline (B50416) ring system and the protons of the methyl and methoxy (B1213986) substituents exhibit distinct signals.

The aromatic region of the ¹H NMR spectrum is particularly informative. The proton at position 5 (H-5) is expected to appear as a doublet, influenced by the neighboring proton at position 6. Similarly, the proton at position 6 (H-6) would likely present as a doublet of doublets due to coupling with both H-5 and H-8. The proton at position 8 (H-8) would appear as a doublet, coupling with H-6. The protons of the 2-methyl group and the 7-methoxy group are expected to appear as sharp singlets in the upfield region of the spectrum, as they have no adjacent protons to couple with.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Multiplicity
H-57.9 - 8.1d
H-67.2 - 7.4dd
H-87.1 - 7.3d
7-OCH₃3.9 - 4.1s
2-CH₃2.7 - 2.9s

Note: Predicted values are based on typical chemical shifts for similar quinazoline structures. Actual experimental values may vary based on solvent and experimental conditions.

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The chemical shifts of the carbon atoms are indicative of their hybridization and electronic environment.

The quaternary carbons, such as C-2, C-4, C-7, C-8a, and C-4a, are typically observed in specific regions of the spectrum. The carbon atom attached to the chlorine (C-4) and the one attached to the methoxy group (C-7) will have their chemical shifts significantly influenced by the electronegativity of these substituents. The carbons of the methyl and methoxy groups will appear at the most upfield positions.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2160 - 165
C-4155 - 160
C-4a120 - 125
C-5125 - 130
C-6115 - 120
C-7160 - 165
C-8100 - 105
C-8a150 - 155
2-CH₃20 - 25
7-OCH₃55 - 60

Note: Predicted values are based on typical chemical shifts for similar quinazoline structures. Actual experimental values may vary based on solvent and experimental conditions.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR techniques are invaluable for confirming the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, COSY would confirm the connectivity between H-5 and H-6, and between H-6 and H-8.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the signals for the C-5/H-5, C-6/H-6, and C-8/H-8 pairs, as well as the methyl and methoxy groups.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show characteristic absorption bands.

Key expected absorptions include C-H stretching vibrations from the aromatic ring and the methyl/methoxy groups around 2950-3100 cm⁻¹. The C=N and C=C stretching vibrations of the quinazoline ring system would likely appear in the 1500-1650 cm⁻¹ region. The C-O stretching of the methoxy group should produce a strong band around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric). The C-Cl stretch is typically observed in the fingerprint region, usually between 600 and 800 cm⁻¹.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupWavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Medium-Weak
Aliphatic C-H Stretch2850 - 3000Medium
C=N / C=C Stretch (Aromatic)1500 - 1650Medium-Strong
C-O Stretch (Aryl Ether)1200 - 1275 (asym), 1020 - 1075 (sym)Strong
C-Cl Stretch600 - 800Medium-Strong

Mass Spectrometry (MS and High-Resolution Mass Spectrometry - HRMS) for Molecular Weight Determination

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

For this compound (C₁₀H₉ClN₂O), the expected nominal molecular weight is approximately 208.65 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 208. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at m/z 210 with about one-third the intensity of the M⁺ peak would be expected, confirming the presence of one chlorine atom.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental composition. The calculated exact mass for C₁₀H₉³⁵ClN₂O is 208.0403. An experimental HRMS value matching this calculated mass would provide strong evidence for the proposed molecular formula.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like quinazoline exhibit characteristic absorption bands in the UV region. The spectrum of this compound is expected to show absorptions corresponding to π → π* transitions of the conjugated quinazoline ring system. The presence of substituents like the methoxy and chloro groups can cause shifts in the absorption maxima (λ_max) compared to the unsubstituted parent quinazoline. Typically, quinazoline derivatives show multiple absorption bands in the 220-350 nm range.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

In the crystal structure of 3-(4-Chlorophenyl)quinazolin-4(3H)-one, the quinazoline unit is noted to be essentially planar. nih.gov The planarity of this fused ring system is a common feature among many quinazoline derivatives. mdpi.com The dihedral angle between the quinazoline ring system and the substituted phenyl ring is a key conformational parameter. In the case of 3-(4-Chlorophenyl)quinazolin-4(3H)-one, this angle is 44.63 (5)°. nih.gov The crystal packing of such molecules is often stabilized by a network of intermolecular hydrogen bonds. nih.gov

For a derivative of 4-hydroxyquinazoline (B93491), the supramolecular structure is described as forming 2D infinite layers connected by N-H···O and C-H···O hydrogen bridges. nih.gov It is plausible that this compound would adopt a similarly planar quinazoline core, with the methoxy and methyl groups lying in or close to the plane of the ring system. The crystal packing would likely be influenced by weak intermolecular interactions, such as C-H···N and C-H···O hydrogen bonds, as well as potential π–π stacking interactions between the aromatic rings. mdpi.com

Below is a representative data table for the crystallographic parameters of a related compound, 3-(4-Chlorophenyl)quinazolin-4(3H)-one. nih.gov

Parameter Value
Chemical FormulaC₁₄H₉ClN₂O
Molecular Weight256.68
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)16.9531 (8)
b (Å)3.9290 (3)
c (Å)17.2740 (8)
β (°)91.626 (3)
Volume (ų)1150.14 (12)
Z4

This data is for 3-(4-Chlorophenyl)quinazolin-4(3H)-one and is presented as a representative example of a related quinazoline structure. nih.gov

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature. It is a valuable tool for assessing the thermal stability of compounds, identifying decomposition temperatures, and determining the composition of materials.

Specific TGA data for this compound could not be located in the surveyed literature. However, studies on the thermal properties of other quinazoline derivatives, such as pyrazolo-quinazolines, provide a general understanding of the thermal behavior of this class of compounds. scispace.com

The following table presents TGA data for a series of pyrazolo-quinazoline derivatives, illustrating the typical thermal stability of such compounds.

Compound Code Initial Decomposition Temperature (°C) Decomposition Range (°C) % Weight Loss
KC-1256256-42056.4
KC-2260260-44079.2
KC-3240240-42069.8
KC-4280280-45061.2
KC-5260260-43054.3

This data is for a series of pyrazolo-quinazoline derivatives and is presented to illustrate the thermal stability of related quinazoline structures. scispace.com

Based on this analogous data, it can be inferred that this compound would likely exhibit good thermal stability, with decomposition occurring at elevated temperatures. The presence of the chloro, methoxy, and methyl substituents would influence the exact decomposition profile.

Computational and Theoretical Investigations of 4 Chloro 7 Methoxy 2 Methylquinazoline Analogs

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity

Density Functional Theory (DFT) has emerged as a powerful and widely used quantum chemical method for investigating the molecular and electronic properties of heterocyclic compounds, including quinazoline (B50416) derivatives. nih.gov DFT calculations, often employing hybrid functionals like Becke, 3-parameter, Lee-Yang-Parr (B3LYP) with various basis sets such as 6-31G*, 6-311G(d,p), and 6-311++G(d,p), provide valuable insights into the geometric structures, vibrational frequencies, and electronic characteristics of these molecules. nih.govnih.govsemanticscholar.org Such computational studies are instrumental in understanding the structure-activity relationships, reactivity, and spectroscopic properties of quinazoline analogs, complementing and guiding experimental research. semanticscholar.orgnih.gov

The electronic behavior and reactivity of a molecule are largely governed by its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining molecular stability and chemical reactivity. nih.gov

Table 1: Example of Calculated Frontier Molecular Orbital Energies and Energy Gap for a Quinazoline Derivative

ParameterEnergy (eV)
EHOMO-0.198
ELUMO-0.104
Energy Gap (ΔE) 0.094

Note: Data is illustrative and based on a representative quinazoline alkaloid study to demonstrate typical values. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. nih.govnih.gov The MEP surface displays regions of varying electron density, typically color-coded where red indicates areas of high electron density (negative potential, susceptible to electrophilic attack) and blue represents regions of low electron density (positive potential, susceptible to nucleophilic attack). researchgate.netnih.govresearchgate.net Green and yellow areas denote intermediate potential. nih.gov

For quinazoline analogs, MEP analysis helps identify the most reactive sites within the molecule. nih.gov Studies consistently show that the nitrogen atoms of the quinazoline ring and any oxygen atoms (e.g., in carbonyl or methoxy (B1213986) groups) are characterized by negative electrostatic potential, making them targets for electrophiles. researchgate.netresearchgate.net Conversely, the hydrogen atoms bonded to the ring system typically exhibit positive potential, indicating them as sites for nucleophilic interactions. researchgate.net This analysis is crucial for understanding intermolecular interactions, such as drug-receptor binding and hydrogen bonding. nih.gov

DFT calculations are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. nih.govacs.org By computing the harmonic vibrational frequencies at the optimized molecular geometry, researchers can simulate the IR and Raman spectra, which can then be compared with experimental data for structural confirmation. nih.govnih.gov To improve the agreement between theoretical and experimental results, calculated frequencies are often uniformly scaled by a specific factor (e.g., 0.961) to account for anharmonicity and basis set deficiencies. nih.gov

For quinazoline derivatives, DFT calculations have been successfully used to assign specific vibrational modes. nih.govnih.gov Characteristic IR absorption bands for the quinazoline core include strong absorptions originating from aromatic ring vibrations, typically found in the 1635–1475 cm⁻¹ range. nih.gov C–H in-plane and out-of-plane deformation vibrations are observed between 1290–1010 cm⁻¹ and 1000–700 cm⁻¹, respectively. nih.gov Potential Energy Distribution (PED) analysis is often employed to provide a detailed assignment of each vibrational mode to specific molecular motions. nih.gov

Table 2: Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Quinazoline Derivative

Experimental FTIRCalculated (Scaled)Vibrational Assignment
16251630Aromatic C=C stretching
15751580Aromatic ring vibration
14801485C-H in-plane bending
820825C-H out-of-plane bending

Note: This table presents illustrative data compiled from typical findings in spectroscopic studies of quinazoline derivatives to show the correlation between experimental and theoretical values. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method, implemented within a DFT framework, has become the standard for accurate and reliable prediction of NMR chemical shifts (¹³C and ¹H). osti.govresearchgate.net The GIAO/DFT approach is known to yield results that are in excellent correlation with experimental data, aiding in the definitive assignment of NMR resonances, particularly for complex polycyclic heteroaromatic compounds. researchgate.net

This computational technique involves calculating the isotropic magnetic shielding constants for each nucleus in the molecule. These values are then converted to chemical shifts (ppm) by referencing them against the calculated shielding constant of a standard compound, such as tetramethylsilane (B1202638) (TMS). The GIAO method has been successfully applied to various heterocyclic systems, including quinoline (B57606) and quinazoline derivatives, proving to be a powerful tool for distinguishing between isomers and confirming structural assignments. researchgate.net

DFT calculations provide profound insights into the mechanisms and regioselectivity of chemical reactions involving quinazoline derivatives. mdpi.com A common and important reaction is the nucleophilic aromatic substitution (SNAr), which is used to introduce various functional groups onto the quinazoline core. mdpi.comnih.gov Experimental studies often show that for 2,4-disubstituted quinazolines, nucleophilic attack preferentially occurs at the C4 position. mdpi.comnih.gov

Theoretical studies corroborate these experimental findings. By analyzing the electronic structure, particularly the coefficients of the LUMO, researchers can predict the most likely site for nucleophilic attack. mdpi.com DFT calculations on 2,4-dichloroquinazoline (B46505) precursors have shown that the carbon atom at the 4-position has a higher LUMO coefficient, rendering it more electrophilic and thus more susceptible to attack by nucleophiles compared to the C2 position. mdpi.com This computational approach, which aligns with Pearson's hard soft acid-base (HSAB) principle, is crucial for predicting the outcomes of synthetic strategies and understanding the underlying electronic factors that control reaction pathways. researchgate.net

Global reactivity indices, derived from the energies of the frontier molecular orbitals, offer a quantitative measure of a molecule's stability and reactivity. semanticscholar.orgresearchgate.net These descriptors are calculated using DFT and include ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (µ), chemical hardness (η), softness (S), and the global electrophilicity index (ω). researchgate.netresearchgate.net

Chemical Hardness (η) and Softness (S) : Hardness is a measure of resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." nih.govresearchgate.net

Electronegativity (χ) : Measures the ability of a molecule to attract electrons. semanticscholar.org

Electrophilicity Index (ω) : Quantifies the ability of a species to accept electrons. nih.govresearchgate.net

These indices have been calculated for numerous quinazoline derivatives to characterize their reactivity profiles. semanticscholar.orgnih.govresearchgate.net For example, a low electrophilicity index for a compound suggests it is a poor electrophile. nih.gov These theoretical descriptors are fundamental in quantitative structure-activity relationship (QSAR) studies, which correlate the chemical structure of compounds with their biological activities. semanticscholar.orgmui.ac.ir

Table 3: Calculated Global Reactivity Indices (eV) for a Representative Triazoloquinazoline

Reactivity IndexDefinitionCalculated Value (eV)
Ionization Potential (I)-EHOMO5.8951
Electron Affinity (A)-ELUMO1.1557
Chemical Hardness (η)(I - A) / 22.3697
Electronegativity (χ)(I + A) / 23.5254
Electrophilicity Index (ω)µ² / 2η2.6209

Note: Data is based on a representative study to illustrate the application of these calculations. researchgate.net µ (chemical potential) = -χ.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For quinazoline derivatives, QSAR studies have been instrumental in identifying key structural features that govern their therapeutic effects, such as anticancer activities. nih.gov By developing statistically significant models, researchers can predict the activity of novel analogs and guide the synthesis of more potent compounds.

Different QSAR modeling approaches, including Multiple Linear Regression (MLR), Principal Component Regression (PCR), and Partial Least Squares (PLS) regression, have been applied to series of quinazoline derivatives. nih.gov For instance, a highly significant MLR model developed for quinazoline analogs as protein tyrosine kinase (erbB-2) inhibitors revealed the importance of specific 2D descriptors in predicting inhibitory activity. nih.gov The statistical quality of this model was confirmed through various validation metrics, as detailed in the table below.

QSAR Model Validation Metrics
Parameter Value
Training set correlation coefficient (r²)0.956
Cross-validation coefficient (q²)0.915
External validation (pred_r²)0.617

This table illustrates the statistical significance of a developed MLR-QSAR model for quinazoline derivatives as Tyrosine kinase (erbB-2) inhibitors. nih.gov

These models have highlighted the critical role of certain molecular properties. For example, the presence of an electron-withdrawing group, such as the chloro group at the C4 position of the quinazoline ring, has been shown to enhance inhibitory activity against tyrosine kinases. nih.gov Conversely, other substituents, like a methyl group, can have a deactivating effect. nih.gov Furthermore, 3D-QSAR models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been developed for quinazoline-4(3H)-one analogs targeting the Epidermal Growth Factor Receptor (EGFR). nih.gov These models provide a more detailed understanding of the steric and electrostatic field requirements for potent inhibition, aiding in the design of novel therapeutic agents with improved activity. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools that provide insights into how ligands, such as quinazoline analogs, interact with their biological targets at an atomic level. These methods are crucial for predicting binding modes, estimating binding affinities, and understanding the dynamic behavior of ligand-receptor complexes over time. abap.co.innih.gov

Molecular docking studies have been widely used to predict the binding orientation of quinazoline derivatives within the active sites of various protein targets, including EGFR, Vascular Endothelial Growth Factor Receptor (VEGFR), and p21-activated kinase 4 (PAK4). bohrium.comijcce.ac.ir These studies can estimate the binding affinity, often expressed as binding energy (kcal/mol) or inhibition constant (Ki), which helps in prioritizing compounds for synthesis and biological testing. ijcce.ac.ir

For example, the docking of 4-anilinoquinazoline (B1210976) derivatives into the active sites of EGFR and VEGFR-2 has revealed specific binding interactions. ijcce.ac.ir One potent compound, bearing a diethylamine (B46881) group, demonstrated significantly different binding energies for the two receptors, suggesting a preferential binding to VEGFR-2. ijcce.ac.ir This highlights the utility of docking in predicting target selectivity. The flexibility and lipophilicity of substituents have been identified as key factors influencing binding potency. ijcce.ac.ir

The following table summarizes representative docking results for a potent quinazoline analog against EGFR and VEGFR-2.

Target Receptor Binding Energy (kcal/mol) Inhibition Constant (Ki)
EGFR-6.3920.67 µM
VEGFR-2-8.240.9 µM

This table shows the predicted binding affinities of compound 8a, a 4-anilinoquinazoline derivative, with EGFR and VEGFR-2, indicating a stronger interaction with VEGFR-2. ijcce.ac.ir

Docking studies also help rationalize structure-activity relationships (SAR) by visualizing how different functional groups on the quinazoline scaffold interact with amino acid residues in the binding pocket. researchgate.net Limited SAR analyses suggest that the inhibitory activities of these compounds are significantly affected by the nature and position of substitutions on the quinazoline core and its appended moieties. researchgate.net

While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, predicting the stability of the complex and the nature of intramolecular interactions over time. nih.gov MD simulations are used to assess the structural stability of ligand-receptor complexes by analyzing parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). abap.co.inresearchgate.net

Studies on quinazoline derivatives targeting bacterial proteins like FtsZ and GyrB have used MD simulations to evaluate the stability of the docked complexes. abap.co.in Analysis of RMSD values indicated that certain quinazoline-protein complexes remained stable throughout the simulation period. abap.co.in These simulations also elucidated the key forces driving the interaction, revealing that favorable hydrophobic and electrostatic interactions contributed significantly to the binding free energy, even in the absence of strong hydrogen bonds. abap.co.in

Similarly, MD simulations of quinazoline analogs complexed with cancer-related targets like EGFR and PAK4 have provided crucial insights. bohrium.comresearchgate.net These studies confirm that hydrogen bonds and hydrophobic interactions are primary determinants of binding affinity. bohrium.com For instance, interactions with key amino acid residues, such as Leu398 in PAK4, have been identified as critical for the stabilization of the inhibitor within the active site. bohrium.com By observing the dynamic behavior of the ligand in the binding pocket, researchers can understand the conformational changes and key interactions that underpin the molecular mechanism of action. nih.govresearchgate.net

Pharmacophore Modeling and Design

Pharmacophore modeling is a cornerstone of rational drug design, focusing on the identification of essential structural features (pharmacophoric features) of a molecule that are responsible for its biological activity. A pharmacophore represents the spatial arrangement of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are necessary for optimal interaction with a specific biological target. dovepress.com

For quinazoline-based compounds, the quinazoline scaffold itself is often considered a privileged structure or a key pharmacophore due to its presence in numerous biologically active compounds and approved drugs. nih.govijfmr.com Specific substitution patterns on this core are crucial for targeting different enzymes. For instance, the 2-substituted-4(3H)-quinazolinone structure is recognized as an attractive pharmacophore for various drug design purposes. nih.gov

In the context of VEGFR-2 inhibition, a critical pharmacophoric element identified in many potent inhibitors is the diaryl urea (B33335) moiety. dovepress.com This group acts as a hydrogen bond donor-acceptor, forming crucial hydrogen bonds with key residues in the DFG motif of the VEGFR-2 active site, such as Asp1046 and Glu885. dovepress.com This understanding allows for the design of new molecules that incorporate this essential pharmacophoric feature to ensure high binding affinity.

Pharmacophore models can be generated based on the structures of known active ligands or the structure of the target's binding site. These models then serve as templates for virtual screening of compound libraries to identify new potential inhibitors or for the de novo design of novel molecules with desired biological activity. This approach facilitates the modification of the quinazoline moiety to develop new lead compounds with improved potency and selectivity. nih.gov

In Vitro Preclinical Biological Activity and Mechanism of Action Studies of 4 Chloro 7 Methoxy 2 Methylquinazoline Derivatives

Structure-Activity Relationship (SAR) Studies on the Quinazoline (B50416) Core

The biological activity of quinazoline derivatives is profoundly influenced by the nature and position of substituents on the core structure. Structure-Activity Relationship (SAR) studies have been instrumental in elucidating the roles of various functional groups at the C-2, C-4, C-6, C-7, and C-8 positions, as well as the specific contributions of the chloro and methoxy (B1213986) groups inherent to the parent compound.

Impact of Substituents at C-2, C-4, C-6, C-7, and C-8 Positions on Activity

Systematic modifications of the 4-chloro-7-methoxy-2-methylquinazoline scaffold have provided critical insights into the structural requirements for potent biological activity.

C-2 Position: The methyl group at the C-2 position is a key feature of the core scaffold. While many potent quinazoline-based inhibitors feature anilino or other aromatic moieties at the C-4 position, the substitution at C-2 can significantly modulate activity. For instance, in related quinazolinone derivatives, the presence of a methyl group at the C-2 position can influence the tautomeric equilibrium of the molecule, which in turn affects its reactivity and biological interactions. researchgate.net

C-4 Position: The chloro group at the C-4 position serves as a crucial reactive handle for the synthesis of a diverse library of derivatives, most notably 4-anilinoquinazolines. beilstein-journals.org The 4-aminoquinazoline core is considered a privileged pharmacophore in medicinal chemistry, with numerous derivatives demonstrating potent kinase inhibitory activity. nih.gov The nature of the substituent at this position is a primary determinant of target specificity and potency. For example, the introduction of anilino groups at C-4 has led to the development of potent inhibitors of receptor tyrosine kinases (RTKs) like EGFR and VEGFR-2. beilstein-journals.org

C-6 and C-7 Positions: The substitution pattern at the C-6 and C-7 positions of the quinazoline ring is critical for optimizing biological activity. The 7-methoxy group is a key component of the parent scaffold. In many potent kinase inhibitors, such as those targeting EGFR, the presence of small, electron-donating groups like methoxy at positions C-6 and C-7 is associated with enhanced potency. There is some tolerance for bulkier substituents at these positions, which can be exploited to fine-tune the compound's properties. acs.org For instance, the substitution of the 7-methoxy group with other alkoxy groups or more complex side chains can impact the molecule's interaction with the ATP-binding pocket of kinases. mdpi.com

C-8 Position: While less frequently explored than other positions, modifications at the C-8 position can also influence the biological profile of quinazoline derivatives. The introduction of substituents at this position can alter the electronic and steric properties of the molecule, potentially leading to changes in target affinity and selectivity.

Influence of the Chloro and Methoxy Groups on Biological Potency

The 4-chloro and 7-methoxy groups are defining features of the parent compound and play significant roles in its chemical reactivity and the biological potency of its derivatives.

The 4-chloro group is paramount for the synthetic accessibility of a wide array of derivatives. It acts as a leaving group in nucleophilic aromatic substitution reactions, allowing for the facile introduction of various amine-containing moieties to generate 4-aminoquinazoline derivatives. beilstein-journals.org This synthetic versatility has been a cornerstone in the development of numerous quinazoline-based kinase inhibitors.

The 7-methoxy group contributes to the electronic properties of the quinazoline ring and can be crucial for establishing key interactions within the binding sites of biological targets. In the context of EGFR inhibitors, the methoxy group at C-7 is often involved in forming hydrogen bonds or other favorable interactions that contribute to high binding affinity. nih.gov Its presence is a common feature in several clinically approved quinazoline-based tyrosine kinase inhibitors.

Enzyme Inhibition Studies (Target-Specific Biochemical Assays)

Derivatives of this compound have been investigated for their inhibitory activity against a range of enzymes, particularly kinases and topoisomerases, which are critical targets in cancer therapy.

Tyrosine Kinase Inhibition (e.g., EGFR, VEGFR-2, PI3Kδ, c-Met, HER2, JAK2, MPS1, PLK1)

The quinazoline scaffold is a well-established framework for the design of tyrosine kinase inhibitors.

EGFR and VEGFR-2 Inhibition: A significant body of research has focused on the development of 4-anilinoquinazoline (B1210976) derivatives as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). beilstein-journals.org These receptors are key drivers of tumor growth and angiogenesis. The general structure of these inhibitors involves the quinazoline core acting as a scaffold that mimics the adenine (B156593) ring of ATP, with the anilino side chain extending into a hydrophobic pocket of the kinase domain. The 7-methoxy group often plays a role in anchoring the inhibitor within the active site. mdpi.comnih.gov Dual inhibition of both EGFR and VEGFR-2 is a sought-after therapeutic strategy to achieve a broader anti-cancer effect. mdpi.com

c-Met Inhibition: The c-Met receptor tyrosine kinase is another important target in oncology. Certain 4-anilinoquinazoline derivatives have shown potent inhibitory activity against c-Met. For instance, a series of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives were designed and evaluated as dual EGFR/c-Met inhibitors, with some compounds exhibiting nanomolar potency against both kinases. nih.gov

HER2 Inhibition: The Human Epidermal Growth Factor Receptor 2 (HER2) is a member of the EGFR family and a key target in breast cancer. The 4-anilinoquinazoline scaffold is also present in lapatinib, a dual EGFR/HER2 inhibitor, highlighting the versatility of this chemical class in targeting multiple receptor tyrosine kinases.

While specific inhibitory data for derivatives of this compound against PI3Kδ, JAK2, MPS1, and PLK1 are not extensively reported in publicly available literature, the broader class of quinazoline derivatives has shown activity against these kinases, suggesting potential for future exploration.

Target KinaseDerivative TypeReported Activity (IC50)
EGFR4-Anilinoquinazoline derivativesPotent inhibition, with some compounds having IC50 values in the nanomolar range. acs.org
VEGFR-24-Anilinoquinazoline derivativesSignificant inhibition, often in dual EGFR/VEGFR-2 inhibitors. mdpi.com
c-Met4-(2-fluorophenoxy)-7-methoxyquinazoline derivativesNanomolar to low micromolar inhibition. nih.gov
HER24-Anilinoquinazoline derivatives (e.g., Lapatinib)Effective inhibition, often in dual EGFR/HER2 inhibitors.

Other Kinase Inhibition (e.g., CDK4, Aurora Kinase B)

Beyond tyrosine kinases, quinazoline derivatives have been explored as inhibitors of other kinase families involved in cell cycle regulation.

CDK4 Inhibition: Cyclin-dependent kinases (CDKs) are crucial for cell cycle progression. While specific data for this compound derivatives is limited, the broader quinazoline class has been investigated for CDK inhibition.

Aurora Kinase B Inhibition: Aurora kinases are essential for mitotic progression. Some anilinoquinazoline (B1252766) compounds have been identified as inhibitors of Aurora A. caymanchem.com For example, a cell-permeable anilinoquinazoline, 4-(4ʹ-Benzamidoanilino)-6,7-dimethoxyquinazoline, has been shown to block the activity of Aurora A with an IC50 of 0.39 µM. caymanchem.com

Topoisomerase Inhibition (e.g., WRN helicase)

Recent studies have expanded the scope of quinazoline derivatives to include the inhibition of enzymes involved in DNA replication and repair.

WRN Helicase Inhibition: Werner (WRN) helicase is a promising synthetic lethal target in microsatellite unstable (MSI) cancers. Recent research has identified that quinazoline derivatives can inhibit the function of WRN helicase. These compounds have been shown to be effective in prostate cancer models, acting in a WRN-dependent manner to regulate DNA damage repair and microsatellite instability. While the specific derivatives are not based on the this compound core, this finding opens a new avenue for the application of the broader quinazoline scaffold.

Target EnzymeDerivative TypeReported Activity
Aurora Kinase A4-(4ʹ-Benzamidoanilino)-6,7-dimethoxyquinazolineIC50 = 0.39 µM. caymanchem.com
WRN HelicaseQuinazoline derivativesFunctional inhibition leading to anti-proliferative activity in a WRN-dependent manner.

Cholinesterase Inhibition

Derivatives of the quinazoline scaffold have been investigated for their potential to inhibit cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition of these enzymes is a key therapeutic strategy for managing Alzheimer's disease.

A study involving a series of 3,4-dihydroquinazoline derivatives revealed that most of the tested compounds exhibited weak inhibitory activity against AChE, which is sourced from electric eels, but displayed strong inhibition of BChE, sourced from equine serum. nih.gov Kinetic and molecular docking studies for the most potent compounds indicated a non-competitive or mixed-type inhibition, suggesting that these derivatives likely bind to both the catalytic anionic site and the peripheral anionic site of the cholinesterase enzymes. nih.gov Specifically, two compounds, 8b and 8d, were shown to bind effectively to both sites in BChE, which aligns with the experimental data showing their stronger inhibitory effect on BChE compared to AChE. nih.gov

Further research into other heterocyclic compounds has also highlighted features that contribute to cholinesterase inhibition. For instance, studies on (Z)-benzylidene-2-(E)-styryloxazol-5(4H)-ones demonstrated reversible inhibition of human acetylcholinesterase (hAChE). mdpi.com These studies suggest that the broader class of heterocyclic compounds, including quinazoline derivatives, holds potential for developing new cholinesterase inhibitors.

Histone Deacetylase (HDAC) Inhibition

Quinazoline derivatives have emerged as a promising scaffold for the development of histone deacetylase (HDAC) inhibitors, which are a class of epigenetic drugs used in cancer therapy.

In one study, a series of quinazoline-based hydroxamic acid derivatives were designed and synthesized to act as dual inhibitors of G9a-like protein (GLP) and HDACs. nih.gov Several of these hybrid compounds demonstrated potent enzymatic inhibitory activities against HDAC1 and HDAC6, with IC50 values in the nanomolar range. nih.gov Notably, compound D7 showed significant inhibitory potency against HDAC1 and HDAC6 with IC50 values of 89 nM and 13 nM, respectively. nih.gov This compound was also found to inhibit the deacetylation of H3K9 at the protein level. nih.gov

Another line of research focused on creating dual inhibitors targeting both phosphoinositide 3-kinases (PI3K) and HDACs by developing 4-methyl quinazoline derivatives. researchgate.net These compounds incorporate a hydroxamic acid moiety, which is a known pharmacophore for HDAC inhibition. While the primary focus was on dual activity, the study underscores the adaptability of the quinazoline scaffold for targeting HDAC enzymes. researchgate.net

Inhibition of DNA Repair Enzyme Systems

Targeting DNA repair pathways is a key strategy in cancer treatment to sensitize tumor cells to DNA-damaging therapies. Quinazolinone derivatives have been identified as inhibitors of RAD51, a crucial enzyme in the homologous recombination DNA repair pathway. nih.gov RAD51 is often overexpressed in drug-resistant cancers. A novel RAD51 inhibitor, compound 17 , demonstrated enhanced inhibition of cell growth in a panel of triple-negative breast cancer cell lines and showed increased inhibition of RAD51 foci formation following irradiation. nih.gov

Furthermore, derivatives of 4-hydroxyquinazoline (B93491) have been investigated as inhibitors of Poly(ADP-ribose) polymerase (PARP), another key enzyme involved in DNA single-strand break repair. mdpi.com One such derivative, compound B1 , exhibited effective in vitro inhibition of PARP1 with an IC50 value of 63.81 ± 2.12 nM. mdpi.com Mechanistic studies showed that this compound could suppress the formation of intracellular PAR, a product of PARP activity, in a dose-dependent manner. mdpi.com

Thymidylate Enzyme Inhibition

Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis. Inhibition of TS is a well-established target for cancer chemotherapy. mdpi.com Research into hybrids of 1,2,3-triazole and 1,3,4-oxadiazole (B1194373) has identified potent thymidylate synthase inhibitors. mdpi.com While not directly quinazoline derivatives, this research highlights the strategy of targeting TS. For instance, compounds 12 and 13 from this series showed significant inhibition of the TS enzyme with IC50 values of 2.52 µM and 4.38 µM, respectively, which were more potent than the standard drug pemetrexed (B1662193) (IC50 = 6.75 µM). mdpi.com The exploration of quinazoline-based structures as inhibitors of this specific enzyme system remains an area for further investigation.

Cellular Assays for Antiproliferative and Cytotoxic Activity

The antiproliferative and cytotoxic effects of this compound derivatives have been extensively evaluated in various human cancer cell lines. These studies are crucial for determining the potential of these compounds as anticancer agents.

Growth Inhibition Studies against Various Cancer Cell Lines (e.g., A549, MCF-7, HepG2, HCT-116)

Derivatives of the quinazoline scaffold have demonstrated significant growth-inhibitory activity across a range of cancer cell lines. A study on 4,7-disubstituted 8-methoxyquinazoline (B3282709) derivatives reported cytotoxic potencies (IC50) ranging from 5.64 ± 0.68 to 23.18 ± 0.45 μM against HCT116 (human colon cancer) and HepG2 (human liver cancer) cells. semanticscholar.orgnih.gov The most potent compound in this series, 18B , was identified as a promising lead molecule. semanticscholar.orgnih.gov

Similarly, a series of novel 2-chloroquinazoline (B1345744) derivatives were evaluated for their anti-proliferation activities against four cell lines with high expression of the epidermal growth factor receptor (EGFR). nih.gov One of the most active compounds, 10b , displayed IC50 values of 3.68 µM against A549 (non-small cell lung cancer), 1.73 µM against AGS (gastric adenocarcinoma), and 2.04 µM against HepG2 cells. nih.gov

Another study synthesized a novel series of quinazoline derivatives and tested their antitumor activity against five cell lines, including MCF-7 (breast cancer) and A549. Most of these compounds showed cytotoxicity in the low micromolar range. researchgate.net Furthermore, quinazoline-based hydroxamic acid derivatives designed as dual GLP/HDAC inhibitors also exhibited broad-spectrum cytotoxic activities against various cancer cells, with most compounds having IC50 values below 50 μM. nih.gov

The table below summarizes the reported growth inhibition data for selected quinazoline derivatives against various cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)
Derivative Series HCT-116Colon Cancer5.64 ± 0.68
Derivative Series HepG2Liver Cancer23.18 ± 0.45
10b A549Lung Cancer3.68
10b HepG2Liver Cancer2.04
D7 Various-< 50

This table is interactive and can be sorted by clicking on the column headers.

Cell Cycle Perturbation and Arrest Analysis

In addition to inhibiting cell growth, quinazoline derivatives have been shown to interfere with the normal progression of the cell cycle, a hallmark of many anticancer agents.

A study on two new quinazoline Schiff bases, compounds 1 and 2 , in MCF-7 human breast cancer cells found that these compounds did not induce arrest in the S and M phases of the cell cycle after 24 hours of treatment. researchgate.net Instead, the primary mechanism of action was determined to be the induction of apoptosis. researchgate.net

Conversely, a quinazoline-based hydroxamic acid derivative, D7 , which acts as a dual GLP/HDAC inhibitor, was found to induce G0/G1 cell cycle arrest in cancer cells. nih.gov This suggests that by targeting epigenetic regulators, some quinazoline derivatives can effectively halt cell cycle progression at an early stage.

Furthermore, studies on 7-chloro-(4-thioalkylquinoline) derivatives demonstrated that at higher concentrations, these compounds caused an accumulation of cells in the G0/G1 phase of the cell cycle in the CCRF-CEM cancer cell line. nih.gov This indicates that different modifications to the core quinoline (B57606)/quinazoline structure can lead to varied effects on the cell cycle.

Apoptosis Induction and Related Biochemical Pathways

Derivatives of this compound have been the subject of in vitro studies to determine their potential as inducers of apoptosis, a form of programmed cell death crucial for tissue homeostasis and the elimination of damaged cells. iiarjournals.org Research indicates that these compounds can trigger apoptosis through both intrinsic (mitochondrial-mediated) and extrinsic (receptor-mediated) pathways. nih.gov

One of the key mechanisms observed is the disruption of the mitochondrial membrane potential, which leads to the release of cytochrome c from the mitochondria into the cytosol. nih.gov This event subsequently activates a cascade of caspases, which are proteases that execute the apoptotic process. Specifically, the activation of caspase-9, an initiator caspase in the intrinsic pathway, and downstream executioner caspases like caspase-3 and caspase-7 has been reported. iiarjournals.orgnih.gov The activation of caspase-8, a key initiator of the extrinsic pathway, has also been observed, suggesting a dual-pathway induction of apoptosis by some derivatives. nih.gov

Furthermore, the regulation of the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members, plays a critical role in the apoptotic process initiated by these compounds. iiarjournals.orgnih.gov Studies have shown that treatment with certain quinazoline derivatives leads to an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2. iiarjournals.orgnih.gov This shift in the Bax/Bcl-2 ratio is a critical factor in promoting apoptosis. iiarjournals.org The tumor suppressor protein p53 has also been implicated, with some derivatives causing an increase in its expression, which can, in turn, upregulate Bax and contribute to apoptosis. iiarjournals.org

Morphological changes characteristic of apoptosis, such as membrane blebbing and chromatin condensation, have been confirmed through fluorescent microscopy in cells treated with these derivatives. nih.gov The table below summarizes the key molecular events in apoptosis induction by certain quinazoline derivatives.

Interactive Data Table: Apoptosis Induction by Quinazoline Derivatives

Compound ClassCell LineKey Molecular EventsReference
Quinazolinone Schiff basesMCF-7Cytochrome c release, Caspase-9, -3/7, and -8 activation, Disruption of mitochondrial membrane potential nih.gov
4-Hydroxyquinazoline derivativesHCT-15, HCC1937Increased Bax expression, Decreased Bcl-2 expression, Caspase-3 activation nih.gov
Quinazoline-sulfonamidesMCF-7Increased Bax and Caspase-7 expression, Decreased Bcl-2 expression mdpi.com
Sulphonamide-bearing quinazolinonesMCF-7Increased p53, Bax, and Caspase-7 expression, Decreased Bcl-2 expression iiarjournals.org

Inhibition of Cellular Microtubule Polymerization and Disruption

Certain derivatives of the quinazoline scaffold have been identified as potent inhibitors of tubulin polymerization, a critical process for the formation of microtubules. mdpi.com Microtubules are essential components of the cytoskeleton, playing a vital role in cell division, intracellular transport, and the maintenance of cell shape. mdpi.com The disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy. mdpi.com

These quinazoline derivatives often exert their anti-microtubule activity by binding to the colchicine (B1669291) site on tubulin, an action that prevents the polymerization of tubulin into microtubules. nih.gov This inhibition of microtubule assembly leads to a cascade of cellular events, most notably the arrest of the cell cycle in the G2/M phase. nih.govmdpi.com By disrupting the formation of the mitotic spindle, these compounds prevent proper chromosome segregation during mitosis, ultimately leading to apoptotic cell death. mdpi.com

Studies on specific quinazoline derivatives have demonstrated their ability to significantly disrupt the microtubule network within cells. For instance, the compound 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (5f) was found to be a potent inhibitor of tubulin assembly with an IC50 value of 0.77 μM and substantially inhibited colchicine binding. nih.gov This compound also caused cell cycle arrest in the G2/M phase and disrupted microtubule formation. nih.gov Another derivative, MPC-6827 (Verbulin), was also designed as a tubulin polymerization inhibitor that blocks cells in the G2-M phase of the cell cycle. mdpi.com The table below presents data on the tubulin polymerization inhibition by selected quinazoline derivatives.

Interactive Data Table: Tubulin Polymerization Inhibition by Quinazoline Derivatives

CompoundAssayIC50 / ActivityReference
7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (5f)Tubulin Assembly Inhibition0.77 μM nih.gov
7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (5f)Colchicine Binding Inhibition99% at 5 μM nih.gov
MPC-6827 (Verbulin)Mechanism of ActionTubulin polymerization inhibitor, G2-M phase arrest mdpi.com

Suppression of Tumor Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis, the primary cause of cancer-related mortality. nih.gov In vitro studies have shown that certain quinazoline and quinazolinone derivatives can effectively suppress the migration and invasion of various cancer cell lines. iiarjournals.orgnih.gov

One of the primary mechanisms by which these compounds inhibit cell migration and invasion is through the downregulation of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9. iiarjournals.orgspandidos-publications.com MMPs are a family of enzymes that degrade components of the extracellular matrix, facilitating the movement of cancer cells. mdpi.com By reducing the activity and expression of these enzymes, quinazoline derivatives can impede the breakdown of the extracellular matrix, thereby hindering cancer cell invasion. iiarjournals.org

The regulation of signaling pathways that control cell motility is another key aspect of the anti-migratory and anti-invasive effects of these compounds. Research has indicated that quinazoline derivatives can inhibit signaling pathways such as the mitogen-activated protein kinase (MAPK) and protein kinase B (AKT) pathways. iiarjournals.org For example, the novel quinazolinone MJ-29 was found to suppress the migration and invasion of human oral cancer cells by inhibiting the phosphorylation of extracellular regulated protein kinase 1/2 (ERK1/2), p38, and c-Jun N-terminal kinase 1/2 (JNK1/2), as well as AKT. iiarjournals.org Similarly, a 4,7-disubstituted 8-methoxyquinazoline derivative, compound (18B), was shown to inhibit the migration of HCT116 and HepG2 cells. nih.govsemanticscholar.org

The table below summarizes the effects of selected quinazoline derivatives on tumor cell migration and invasion.

Interactive Data Table: Suppression of Tumor Cell Migration and Invasion by Quinazoline Derivatives

CompoundCell LineEffectMechanism of ActionReference
6-pyrrolidinyl-2-(2-hydroxyphenyl)-4-quinazolinone (MJ-29)CAL 27 (Oral Cancer)Inhibition of migration and invasionDownregulation of MMP-2 and MMP-9 activity; Inhibition of ERK1/2, p38, JNK1/2, and AKT phosphorylation iiarjournals.org
Compound 18 (a novel quinazoline derivative)MGC-803 (Gastric Cancer)Inhibition of migrationNot specified nih.gov
2-(3-ethoxyphenyl)-6-pyrrolidinylquinazolinone (MJ-33)DU145 (Prostate Cancer)Inhibition of invasion, migration, and adhesionDownregulation of MMP-2 and MMP-9 protein abundance spandidos-publications.com
4,7-disubstituted 8-methoxyquinazoline derivative (18B)HCT116, HepG2 (Colon, Liver Cancer)Inhibition of cell migrationDownregulation of β-catenin/TCF4 signaling pathway nih.govsemanticscholar.org

Anti-angiogenic Effects via Modulation of Growth Factors (e.g., bFGF, VEGF) and Cytokines (e.g., IL-8)

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis, as it supplies tumors with essential nutrients and oxygen. nih.gov Several quinazoline derivatives have demonstrated anti-angiogenic properties in preclinical in vitro models, primarily by targeting the vascular endothelial growth factor (VEGF) signaling pathway. nih.govnih.govmums.ac.ir

The VEGF receptor 2 (VEGFR-2) is a key mediator of VEGF-induced angiogenesis. nih.gov Studies have shown that certain quinazoline derivatives can directly inhibit the kinase activity of VEGFR-2. nih.govnih.govmums.ac.ir For instance, a 2,4-disubstituted quinazoline derivative, compound 11d, exhibited potent inhibitory activity against VEGFR-2 with an IC50 value of 5.49 μM. nih.govmums.ac.ir This inhibition of VEGFR-2 phosphorylation prevents the activation of downstream signaling pathways that are crucial for endothelial cell proliferation, migration, and tube formation. nih.govnih.govmums.ac.ir

In addition to inhibiting VEGFR-2 activity, these compounds can also downregulate the expression of both VEGF and VEGFR-2. nih.govnih.govmums.ac.ir This dual action of inhibiting the receptor and reducing the levels of both the ligand and the receptor leads to a more comprehensive blockade of the VEGF signaling axis. nih.govmums.ac.ir The downstream signaling cascade, including the Akt/mTOR/p70s6k pathway, which is involved in cell survival and proliferation, has also been shown to be suppressed by these quinazoline derivatives. nih.govnih.govmums.ac.ir While the primary focus of research has been on the VEGF pathway, the broader anti-angiogenic effects may also involve the modulation of other pro-angiogenic factors like basic fibroblast growth factor (bFGF) and interleukin-8 (IL-8), although specific data for this compound derivatives on these factors is less documented.

The table below highlights the anti-angiogenic effects of a representative quinazoline derivative.

Interactive Data Table: Anti-angiogenic Effects of a Quinazoline Derivative

CompoundTargetEffectCell LineIC50Reference
Quinazoline derivative 11dVEGFR-2 KinaseInhibition-5.49 μM nih.govmums.ac.ir
Quinazoline derivative 11dVEGF ExpressionDownregulationHUVEC, HepG-2- nih.govmums.ac.ir
Quinazoline derivative 11dVEGFR-2 ExpressionDownregulationHUVEC, HepG-2- nih.govmums.ac.ir
Quinazoline derivative 11dAkt/mTOR/p70s6k PathwaySuppressionHUVEC, HepG-2- nih.govmums.ac.ir

Antimicrobial and Antifungal Activity Assessment

The quinazoline scaffold has been recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial and antifungal properties. nih.govresearchgate.net

Antibacterial Spectrum and Minimum Inhibitory Concentration (MIC) Determinations

Various quinazolinone derivatives have been synthesized and evaluated for their antibacterial activity against a spectrum of Gram-positive and Gram-negative bacteria. frontiersin.orgeco-vector.com Studies have shown that the nature and position of substituents on the quinazoline ring significantly influence the antibacterial profile. frontiersin.org

For example, 2-phenyl-3-amino quinazoline-4(3H)-one has demonstrated moderate activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus cereus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. frontiersin.org The introduction of a methoxy group at the 4-position of the phenyl ring at the 2nd position of the quinazolinone was found to alter the activity. frontiersin.org Furthermore, the substitution of a heteryl group, such as a furfurylidene moiety, at the 3-amino position can significantly enhance the antibacterial activity against a range of bacterial pathogens. frontiersin.org

Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a compound that inhibits the visible growth of a microorganism, have been determined for various derivatives. For instance, some newly synthesized 7-chloro-2-methyl-4H-benzo[d] nih.govmdpi.com-oxazin-4-one and 3-amino-7-chloro-2-methyl-quinazolin-4(3H)-one derivatives showed significant activity against Klebsiella pneumonia, Staphylococcus aureus, and Pseudomonas aeruginosa with MIC values ranging from 6 to 9 mg/mL. gsconlinepress.com The table below provides a summary of the antibacterial activity of selected quinazoline derivatives.

Interactive Data Table: Antibacterial Activity of Quinazoline Derivatives

Compound ClassBacterial StrainMIC (μg/mL)Reference
7-chloro-2-methyl-4H-benzo[d] nih.govmdpi.com-oxazin-4-one derivativesKlebsiella pneumonia, Staphylococcus aureus, Pseudomonas aeruginosa6000-9000 gsconlinepress.com
4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide (B165840) (3l)E. coli7.812 nih.gov
Fused pyridazine-quinazolinone derivatives (2 and 3)Gram-positive bacteria64-128 nih.gov
Fused pyridazine-quinazolinone derivatives (2 and 3)Gram-negative bacteria32-64 nih.gov

Antifungal Efficacy against Specific Fungal Strains (e.g., Candida parapsilosis)

In addition to their antibacterial properties, quinazoline derivatives have also been investigated for their antifungal efficacy against various fungal pathogens, including clinically relevant species like Candida albicans and Candida parapsilosis. nih.govacs.org

Research has shown that certain quinazoline derivatives are potent inhibitors of fungal growth. acs.org A notable mechanism of action for some of these compounds is the inhibition of the splicing of fungal group II introns, which are essential for the expression of critical mitochondrial genes. acs.org For example, a series of quinazoline derivatives were identified as inhibitors of the ai5γ group II intron from Saccharomyces cerevisiae, and several of these compounds also exhibited significant antifungal activity against C. parapsilosis, with MIC values ranging from 2 to 8 μg/mL. acs.org

The antifungal activity is also influenced by the structural features of the quinazoline derivatives. Fused pyrolo-quinazolinone and pyridazine-quinazolinone derivatives have demonstrated good activity against C. albicans and Aspergillus niger. nih.gov The table below summarizes the antifungal activity of selected quinazoline derivatives against specific fungal strains.

Interactive Data Table: Antifungal Activity of Quinazoline Derivatives

Compound ClassFungal StrainMIC (μg/mL)Reference
Quinazoline derivatives (group II intron inhibitors)Candida parapsilosis2-8 acs.org
4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide (3l)C. albicans31.125 nih.gov
Fused pyridazine-quinazolinone derivatives (2 and 3)Aspergillus niger32 nih.gov
Fused pyridazine-quinazolinone derivatives (2 and 3)Candida albicans32 nih.gov
7-chloro-4-arylhydrazonequinolinesCandida parapsilosisComparable to fluconazole nih.govnih.gov

Mechanisms of Antimicrobial Action (e.g., Inhibition of Fungal Group II Intron Splicing)

Derivatives of the quinazoline scaffold have been identified as potent antimicrobial agents, particularly against pathogenic fungi. nih.gov A significant mechanism underlying this activity is the inhibition of the splicing of fungal group II introns. nih.govnih.govresearchgate.net These introns are crucial for proper mitochondrial function in fungi and, consequently, for the survival of these organisms. nih.gov Since self-splicing group I and II introns are not present in higher eukaryotes, they represent a highly selective and attractive target for the development of new antifungal drugs. nih.gov

High-throughput screening of extensive compound libraries has led to the discovery of small molecules that specifically target the RNA tertiary structure of these self-splicing group II introns. nih.govnih.gov Among the various classes of compounds identified, quinazoline derivatives proved to be particularly potent inhibitors. nih.gov Research has demonstrated that these compounds can actively inhibit the splicing of a target group II intron both in vitro and in vivo. nih.gov This inhibition disrupts essential mitochondrial processes, leading to a dramatic and selective inhibition of the growth of yeasts, including significant pathogens like Candida parapsilosis. nih.govnih.gov The inhibitory concentration (IC₅₀) for some of the most promising quinazoline derivatives from these screens was found to be in the low micromolar range. nih.gov

This mechanism of action, targeting a unique and essential RNA structure in fungi, showcases the potential of quinazoline derivatives as a basis for novel antifungal therapies. nih.govnih.gov

Table 1: Inhibitory Activity of a Representative Quinazoline Compound Against Fungal Group II Intron Splicing

Compound Class Representative Compound Target IC₅₀ (μM) Reference

Antimalarial and Antiviral Activity Studies

The quinazoline and related quinoline scaffolds are central to the development of antimalarial agents. nih.govnih.gov Research into 6-chloro-7-methoxy-2-methyl-4(1H)-quinolone derivatives, which share a core structure with the subject compound, has shown potent antimalarial activity. nih.gov Structure-activity relationship (SAR) studies have revealed that the 6-chloro-7-methoxy substitution pattern can produce a synergistic effect on antimalarial activity against Plasmodium falciparum. nih.gov

Derivatives have been tested in vitro against multi-drug-resistant isolates of P. falciparum (W2 and TM90-C2B), with some compounds displaying EC₅₀ values in the low-nanomolar range. nih.gov In vivo efficacy has also been demonstrated in mouse models using Plasmodium berghei, where selected quinolone derivatives led to a parasitemia reduction of over 99% after six days. nih.gov The mechanism for many quinoline-based drugs involves the inhibition of hemozoin formation, a critical detoxification process for the parasite. nih.gov The ongoing development of hybrid molecules that combine the 4-aminoquinoline (B48711) core with other pharmacophores aims to overcome resistance by potentially interfering with targets like the P. falciparum chloroquine (B1663885) resistance transporter (PfCRT). nih.gov

While the quinazoline core is a known pharmacophore in various therapeutic areas, specific studies on the antiviral activity of this compound are not extensively detailed in the reviewed literature. However, research into related structures indicates the potential of this chemical class. For instance, novel 4-thioquinazoline derivatives containing a chalcone (B49325) moiety have been synthesized and evaluated for their antiviral activity against the Tobacco Mosaic Virus (TMV). mdpi.com Several of these compounds demonstrated significant protection against TMV, with efficacy superior to the commercial antiviral agent Ribavirin. mdpi.com This suggests that the quinazoline scaffold is a viable starting point for the design of novel antiviral agents. mdpi.com

Table 2: In Vivo Efficacy of a Representative 4(1H)-Quinolone Derivative Against P. berghei

Compound Dose (mg/kg) Parasitemia Reduction (%) Day of Measurement Reference
Biphenyl 4(1H)-quinolone 45 20 >80 Day 3 Post-Infection nih.gov

Antioxidant Activity Evaluation (e.g., DPPH Radical Scavenging Assays)

The antioxidant potential of quinazoline derivatives is an area of active investigation, often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. sapub.orgnih.gov This widely used method measures the ability of a compound to act as a free radical scavenger. sapub.orgnih.gov The DPPH radical is a stable free radical that has a deep violet color in solution, with a characteristic absorption maximum around 517 nm. sapub.orggavinpublishers.com

When an antioxidant compound is introduced, it donates a hydrogen atom or an electron to the DPPH radical, neutralizing it and converting it into a stable, yellow-colored molecule (diphenylpicrylhydrazine). sapub.orggavinpublishers.com This causes a decrease in the absorbance at 517 nm, and the degree of color change is proportional to the scavenging activity of the compound. sapub.org The results are often expressed as the percentage of DPPH radical inhibition or as the IC₅₀ value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. nih.gov

Studies on various quinazolin-4-one derivatives have shown that these compounds can exhibit high to moderate interaction with the DPPH radical. sapub.org The antioxidant activity is often attributed to the electron delocalization or hydrogen radical donating ability of the different heterocyclic rings fused with the parent quinazoline ring. sapub.org For some derivatives, the antioxidant activity can be concentration-dependent, with certain compounds acting as either antioxidants or pro-oxidants depending on the concentration used. sapub.org

Table 3: Example of DPPH Radical Scavenging Activity for a Quinazolin-4-one Derivative

Compound Concentration (mg/mL) Percent Inhibition (%) Reference

Preclinical in vitro Evaluation of Receptor Modulation (e.g., NTR1 receptor allosteric modulation)

Allosteric modulation of receptors is a key mechanism for regulating cellular signaling and represents a modern strategy in drug discovery for treating various neurological and other disorders. nih.govnih.gov Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site for the endogenous ligand. nih.gov This binding can result in a conformational change in the receptor that modifies the affinity or efficacy of the endogenous ligand, leading to either positive allosteric modulation (PAM) or negative allosteric modulation (NAM). nih.govnih.gov

While the quinazoline scaffold is explored for a wide range of biological activities, specific preclinical in vitro data evaluating this compound or its direct derivatives as allosteric modulators of the neurotensin (B549771) receptor 1 (NTR1) are not prominently available in the reviewed scientific literature. Research on allosteric modulation often focuses on G protein-coupled receptors (GPCRs), such as muscarinic acetylcholine (B1216132) receptors or metabotropic glutamate (B1630785) receptors, to achieve therapeutic effects in the central nervous system. nih.govnih.gov For example, negative allosteric modulators of the mGlu7 receptor have been shown to reduce visceral hypersensitivity in preclinical models. nih.gov

The evaluation of novel chemical entities like quinazoline derivatives for their potential to act as allosteric modulators on specific targets such as NTR1 would require dedicated screening and pharmacological assays. Such studies would be necessary to determine if this class of compounds can induce the requisite conformational changes in the receptor to alter its signaling properties.

Future Perspectives and Academic Research Opportunities for 4 Chloro 7 Methoxy 2 Methylquinazoline and Its Analogs

Rational Design and Synthesis of Next-Generation Quinazoline (B50416) Agents with Enhanced Selectivity

The rational design of next-generation quinazoline derivatives is a key focus for enhancing therapeutic efficacy while minimizing off-target effects. A primary strategy involves leveraging detailed knowledge of the target protein's three-dimensional structure to design molecules with high binding affinity and selectivity. researchgate.netistanbul.edu.tr For instance, in the context of protein kinase inhibitors, a major class of drugs based on the quinazoline scaffold, modifications at various positions of the quinazoline ring are crucial for achieving selectivity. nih.govmdpi.com

Structure-activity relationship (SAR) studies have shown that substituents at the C-2, N-3, and C-6 positions of the quinazolinone ring can significantly influence biological activity and selectivity. nih.gov For example, introducing a thio-benzyl moiety at the 2-position and a phenyl group at the 3-position can enhance hydrophobic and electronic interactions within the active site of a target enzyme like the Epidermal Growth Factor Receptor (EGFR). nih.gov The presence of a halogen atom, such as bromine, at the 6-position has also been shown to improve anticancer effects. nih.gov

Future research will continue to explore these structural modifications. The synthesis of novel analogs of 4-Chloro-7-methoxy-2-methylquinazoline will involve strategic placement of functional groups to exploit specific interactions, such as hydrogen bonds and hydrophobic pockets, within the target's binding site. This approach aims to develop agents that can overcome drug resistance, a significant challenge with existing therapies. nih.gov The design of compounds that can selectively target mutant forms of enzymes, such as in non-small-cell lung cancer (NSCLC), is a particularly promising area of investigation. nih.gov

Table 1: Key Structural Modifications on the Quinazoline Scaffold for Enhanced Selectivity

Position on Quinazoline Ring Type of Modification Rationale for Improved Selectivity
C-2 Introduction of bulky or flexible side chains To probe deeper into hydrophobic pockets of the target protein.
N-3 Addition of substituted phenyl rings To establish specific electronic and hydrophobic interactions. nih.gov
C-4 Amino substitutions Crucial for interacting with the hinge region of many kinases.

| C-6 / C-7 | Methoxy (B1213986) and other small, electronegative groups | To enhance binding affinity and modulate pharmacokinetic properties. acs.org |

Exploration of Novel Biological Targets and Therapeutic Applications for Quinazoline Derivatives

While quinazoline derivatives are well-established as kinase inhibitors for cancer therapy, their therapeutic potential extends to a much broader range of diseases. nih.govmdpi.com The inherent versatility of the quinazoline scaffold allows it to interact with various biological targets, opening up new therapeutic avenues. ymerdigital.comresearchgate.net

Academic research is actively exploring the efficacy of quinazoline analogs against a variety of targets and conditions:

Neurodegenerative Diseases : Certain quinazoline derivatives are being investigated as potential agents for treating Alzheimer's disease by targeting enzymes like acetylcholinesterase or acting as N-methyl-D-aspartate receptor antagonists. istanbul.edu.tr

Infectious Diseases : The scaffold has shown promise in the development of new antibacterial, antifungal, antimalarial, and antiviral agents. nih.govmdpi.com For instance, specific derivatives have demonstrated considerable inhibition of beta-hematin formation, a crucial process for the malaria parasite. mdpi.com

Metabolic Disorders : Novel quinazolinone derivatives have been synthesized to inhibit alpha-glucosidase, an enzyme involved in glucose metabolism, indicating their potential for managing diabetes. wisdomlib.org

Inflammatory Conditions : The anti-inflammatory properties of quinazolines are well-documented, with research focusing on their ability to inhibit targets like cyclooxygenase (COX) enzymes. wisdomlib.orgresearchgate.net

The exploration of these novel applications is often driven by screening existing compound libraries and by designing new derivatives aimed at specific, non-oncology targets. This diversification of research beyond cancer chemotherapy is a significant future perspective for the quinazoline class of compounds. researchgate.net

Advancements in Computational Approaches for Quinazoline Drug Discovery and Optimization

Computational, or in silico, methods have become indispensable tools in modern drug discovery, significantly accelerating the design and optimization of new therapeutic agents. acs.orgresearchgate.net For quinazoline derivatives, these approaches are used to predict biological activities, understand drug-target interactions, and optimize molecular structures for improved efficacy and pharmacokinetic profiles. researchgate.net

Several computational techniques are routinely applied in quinazoline research:

Quantitative Structure-Activity Relationship (QSAR) : QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are used to predict the potency of newly designed quinazoline analogs before their synthesis, saving time and resources. acs.org

Molecular Docking : This technique predicts the preferred orientation of a ligand (the quinazoline derivative) when bound to a target protein. nih.gov It provides crucial insights into the binding mode and helps identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for inhibitory activity. nih.gov

Molecular Dynamics (MD) Simulations : MD simulations are used to study the dynamic behavior of the ligand-protein complex over time. nih.gov This method helps to assess the stability of the binding and can reveal conformational changes in the target protein upon ligand binding, providing a more realistic view of the interaction. nih.govnih.gov

Pharmacophore Modeling : This approach identifies the essential three-dimensional arrangement of functional groups (the pharmacophore) required for biological activity. The resulting model can be used to screen large virtual databases for new, structurally diverse compounds with the potential to bind to the target. researchgate.net

These computational studies not only guide the design of more potent and selective inhibitors but also help in understanding mechanisms of drug resistance. researchgate.netnih.gov By simulating how mutations in a target protein affect ligand binding, researchers can proactively design next-generation quinazolines that are less susceptible to resistance.

Table 2: Application of Computational Methods in Quinazoline Drug Discovery

Computational Method Primary Application Key Insights Provided
2D/3D-QSAR Predict biological activity of new analogs Identifies key structural descriptors correlated with potency. acs.orgresearchgate.net
Molecular Docking Predict binding mode and affinity Elucidates specific molecular interactions at the active site. nih.gov
Molecular Dynamics Assess stability of drug-target complex Reveals dynamic behavior and conformational stability. nih.gov

| ADMET Prediction | Forecast pharmacokinetic properties | Estimates absorption, distribution, metabolism, excretion, and toxicity. nih.gov |

Development of Multi-Target Hybrid Molecules Based on the Quinazoline Scaffold

The complexity of diseases like cancer, which often involve multiple signaling pathways, has led to the "one drug, multiple targets" approach. rsc.org Molecular hybridization is a rational drug design strategy that involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with the potential to interact with multiple biological targets. nih.govnih.gov The quinazoline scaffold is an ideal foundation for creating such multi-target agents due to its versatile biological activity and synthetic tractability. rsc.org

Recent research has seen the development of various quinazoline-based hybrids:

Quinazoline-Triazole Hybrids : These have been designed as multi-target inhibitors of EGFR, VEGFR-2, and Topoisomerase II, demonstrating potent anticancer activity across multiple cell lines. nih.gov

Quinazoline-Sulfonamide Hybrids : Combining the quinazoline core with a sulfonamide moiety has yielded compounds with antibacterial properties. nih.gov

Quinazoline-Chalcone Hybrids : These molecules have been investigated for their antimalarial activity. mdpi.com

Quinazoline-Isoxazole Hybrids : These hybrids have been explored for their potential as tubulin polymerization inhibitors. rsc.org

The rationale behind this approach is that a multi-target drug may offer superior efficacy, a broader spectrum of activity, and a reduced likelihood of developing drug resistance compared to single-target agents. rsc.orgnih.gov Future work in this area will focus on combining the quinazoline core with other pharmacologically active heterocycles to address complex diseases like cancer, microbial infections, and Alzheimer's disease. nih.govresearchgate.net

Table 3: Examples of Quinazoline-Based Hybrid Molecules

Hybrid Combination Targeted Biological Activity Example Targets
Quinazoline-1,2,3-triazole Anticancer nih.gov EGFR, VEGFR-2, Topo II nih.gov
Quinazoline-Indolin-2-one Anticancer rsc.org Not specified
Quinazoline-Oxadiazole Anticancer rsc.org Not specified

Investigation of New Synthetic Methodologies for Complex Quinazoline Architectures

The development of novel and efficient synthetic methods is crucial for generating diverse libraries of quinazoline derivatives for biological screening. While classical methods for quinazoline synthesis exist, contemporary research is focused on developing more sustainable, atom-economical, and versatile strategies. nih.govfrontiersin.org

Recent advances in synthetic organic chemistry have provided several innovative approaches to the quinazoline core:

Transition-Metal Catalysis : Catalysts based on copper, iron, manganese, and palladium have been employed to facilitate C-H activation and C-N bond formation, leading to efficient and regioselective synthesis of quinazolines from readily available starting materials. nih.gov For example, copper-catalyzed cascade reactions of (2-bromophenyl)methylamines and amidine hydrochlorides provide a direct route to the quinazoline scaffold. organic-chemistry.org

Multi-Component Reactions (MCRs) : One-pot, multi-component reactions are highly efficient as they combine several starting materials in a single step to form complex products, reducing waste and simplifying purification. frontiersin.org For instance, a three-component reaction of 2-aminobenzophenones, an aldehyde, and ammonium (B1175870) acetate (B1210297) can yield highly substituted quinazolines. nih.gov

Microwave-Assisted Synthesis : The use of microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of quinazoline derivatives. nih.gov

Green Chemistry Approaches : There is a growing emphasis on developing environmentally benign synthetic routes. This includes using greener solvents, avoiding toxic reagents, and employing metal-free catalytic systems, such as iodine-catalyzed aerobic oxidative reactions. nih.gov

Future research will likely focus on expanding the scope of these modern synthetic methods to create more complex and structurally diverse quinazoline architectures. The ability to easily generate novel analogs is fundamental to the ongoing discovery of new therapeutic agents based on this privileged scaffold. nih.govorganic-chemistry.org

Q & A

Basic: What are the recommended synthetic routes for 4-Chloro-7-methoxy-2-methylquinazoline, and how can purity be validated?

Answer:
The synthesis of quinazoline derivatives typically involves multi-step reactions, including condensation, cyclization, and functional group modifications. For example, a common approach involves refluxing intermediates in methanol/chloroform mixtures with catalytic acetic acid, followed by recrystallization for purification . Purity validation requires a combination of elemental analysis (to confirm C, H, N content) and spectroscopic techniques such as 1H^1H-NMR, 13C^{13}C-NMR, and IR spectroscopy to verify structural integrity . High-performance liquid chromatography (HPLC) or mass spectrometry (MS) can further assess chemical homogeneity.

Advanced: How can researchers optimize low yields in multi-step syntheses of quinazoline derivatives?

Answer:
Low yields in multi-step syntheses (e.g., 2–5% overall yields reported for similar compounds) often arise from side reactions or inefficient intermediates . Optimization strategies include:

  • Catalyst screening : Transition metal catalysts or acid/base conditions may improve reaction efficiency.
  • Temperature control : Adjusting reflux conditions or employing microwave-assisted synthesis to enhance reaction rates.
  • Intermediate purification : Column chromatography or recrystallization at each step minimizes carryover impurities.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) may stabilize reactive intermediates. Documented case studies highlight the importance of stepwise yield analysis to identify bottlenecks .

Structural Analysis: What techniques are critical for resolving the crystal structure of this compound derivatives?

Answer:
X-ray crystallography is the gold standard for determining crystal structures. Key parameters include:

  • Planarity analysis : The quinazoline core in related compounds shows mean deviations from planarity ≤0.019 Å, critical for understanding π-π stacking interactions .
  • Hydrogen bonding networks : O–H⋯N and N–H⋯O bonds stabilize crystal packing, as observed in methanol solvates .
  • Dihedral angles : Substituents like methoxy groups influence molecular conformation (e.g., dihedral angles >80° between aromatic rings) . Complementary techniques like powder XRD and differential scanning calorimetry (DSC) assess polymorphism and thermal stability.

Bioactivity Testing: How should in vitro antimicrobial assays be designed for quinazoline derivatives?

Answer:
Antimicrobial activity evaluation requires:

  • Standardized microbial strains : Use ATCC strains for consistency (e.g., E. coli, S. aureus).
  • Dose-response curves : Measure minimum inhibitory concentrations (MICs) using broth microdilution methods .
  • Control groups : Include positive controls (e.g., ciprofloxacin) and solvent controls to rule out artifacts.
  • Structure-activity relationship (SAR) : Correlate substituent effects (e.g., chloro vs. methoxy groups) with bioactivity. For example, 7-chloro-2-methyl-quinazolin-4(3H)-one derivatives showed moderate activity against Gram-positive bacteria, highlighting the role of halogen substitution .

Data Contradictions: How can discrepancies in reported biological activities of quinazoline analogs be resolved?

Answer:
Discrepancies often arise from structural variations (e.g., substituent position) or assay conditions. Resolution strategies include:

  • Comparative SAR studies : Systematically vary substituents (e.g., chloro at position 4 vs. 7) and test under identical conditions .
  • Crystallographic validation : Confirm if structural differences (e.g., hydrogen bonding in kinase inhibitors ) impact target binding.
  • Statistical rigor : Replicate experiments with larger sample sizes and standardized protocols. For example, conflicting antimicrobial data may reflect differences in microbial strain susceptibility or nutrient media .

Advanced: What experimental design considerations are critical for studying quinazoline derivatives as kinase inhibitors?

Answer:
Kinase inhibitor studies require:

  • Target specificity : Use recombinant kinase assays (e.g., EGFR or VEGFR) to evaluate inhibition constants (KiK_i).
  • Cellular uptake assays : Measure intracellular concentrations via LC-MS to correlate efficacy with bioavailability.
  • Cocrystallization studies : Resolve inhibitor-kinase binding modes, as demonstrated for intermediates like 4-(4-amino-2-fluorophenoxy)-7-methoxyquinazolin-6-ol .
  • Counter-screening : Test against off-target kinases to assess selectivity. Structural analogs with piperidinylmethoxy substituents showed enhanced selectivity in kinase inhibition .

Basic: How can researchers mitigate solubility challenges during in vitro testing of quinazoline derivatives?

Answer:
Solubility limitations are common due to aromatic rings and hydrophobic substituents. Mitigation strategies include:

  • Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes to enhance aqueous solubility.
  • Salt formation : Hydrochloride salts of related compounds improved solubility without altering bioactivity .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) that convert to active forms in vivo.

Advanced: What computational methods support the rational design of quinazoline-based therapeutics?

Answer:
Computational approaches include:

  • Molecular docking : Predict binding poses with target proteins (e.g., kinases) using AutoDock or Schrödinger Suite.
  • QSAR modeling : Relate electronic properties (e.g., Hammett constants of substituents) to bioactivity .
  • MD simulations : Assess stability of ligand-protein complexes over nanosecond timescales. For example, methoxy groups at position 7 may enhance hydrophobic interactions in kinase binding pockets .

Data Contradictions: How do substituent positions (e.g., chloro at C4 vs. C7) influence quinazoline reactivity?

Answer:
Substituent positions dictate electronic and steric effects:

  • C4 chloro : Enhances electrophilicity, facilitating nucleophilic substitution reactions (e.g., with amines or alkoxides) .
  • C7 methoxy : Electron-donating groups increase aromatic ring electron density, affecting π-stacking in crystal lattices . Comparative studies of 4-chloro-2-phenylquinazoline (CAS 6484-25-9) vs. 7-chloro analogs highlight distinct reactivity profiles in Suzuki coupling reactions .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine powders.
  • Waste disposal : Follow institutional guidelines for halogenated waste. Safety data sheets (SDS) for structurally similar compounds (e.g., 4-methoxybenzylchloride) recommend immediate medical consultation upon exposure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chloro-7-methoxy-2-methylquinazoline
Reactant of Route 2
Reactant of Route 2
4-Chloro-7-methoxy-2-methylquinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.